

# Storage and handling recommendations for (S)-1-Boc-3-hydroxypiperidine

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## Compound of Interest

Compound Name: (S)-1-Boc-3-hydroxypiperidine

Cat. No.: B1674238

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## Technical Support Center: (S)-1-Boc-3-hydroxypiperidine

This technical support center provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and use of **(S)-1-Boc-3-hydroxypiperidine**.

## Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **(S)-1-Boc-3-hydroxypiperidine**?

**(S)-1-Boc-3-hydroxypiperidine** should be stored in a cool, dry, and well-ventilated place.<sup>[1][2]</sup><sup>[3]</sup> It is important to keep the container tightly closed to protect it from moisture and strong light or heat.<sup>[1][2][3]</sup> While some suppliers recommend storage at room temperature, others suggest refrigeration at 0-8 °C for optimal stability.<sup>[4][5]</sup> For long-term storage, refrigeration is the preferred method to minimize potential degradation.

Q2: What are the main safety hazards associated with **(S)-1-Boc-3-hydroxypiperidine**?

This compound is classified as a hazardous substance. It can cause skin and serious eye irritation, and may also lead to respiratory irritation.<sup>[6][7]</sup> It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.<sup>[7][8]</sup> Work should be conducted in a well-ventilated area or under a fume hood.<sup>[8]</sup>

Q3: In which solvents is **(S)-1-Boc-3-hydroxypiperidine** soluble?

**(S)-1-Boc-3-hydroxypiperidine** is soluble in methanol.[1][2][9][10] Its solubility in other common organic solvents should be determined on a small scale before proceeding with larger reactions.

Q4: What are the common applications of **(S)-1-Boc-3-hydroxypiperidine** in research and development?

**(S)-1-Boc-3-hydroxypiperidine** is a key chiral intermediate in the synthesis of various pharmaceutical compounds.[9][11] It is notably used in the production of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor for treating certain cancers.[11] Its chiral nature makes it a valuable building block in the development of new drugs.[5]

## Troubleshooting Guide

Problem 1: Low or no yield in a reaction using **(S)-1-Boc-3-hydroxypiperidine**.

- Possible Cause 1: Purity of the starting material.
  - Solution: Verify the purity of your **(S)-1-Boc-3-hydroxypiperidine** using techniques like NMR or HPLC. Impurities can interfere with the reaction.
- Possible Cause 2: Incomplete reaction.
  - Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature, if the reaction conditions permit.
- Possible Cause 3: Degradation of the compound.
  - Solution: Ensure the compound has been stored correctly, away from heat, light, and moisture. If degradation is suspected, it is advisable to use a fresh batch.

Problem 2: Difficulty with the Boc deprotection of the piperidine nitrogen.

- Possible Cause 1: Inappropriate acidic conditions.

- Solution: The tert-butoxycarbonyl (Boc) protecting group is typically removed under acidic conditions. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane. The choice of acid and solvent, as well as the reaction temperature and time, can be critical. A 4M solution of HCl in dioxane is often effective at room temperature.
- Possible Cause 2: Presence of other acid-sensitive functional groups.
  - Solution: If your molecule contains other acid-labile groups, harsh deprotection conditions can lead to side products. In such cases, milder conditions should be explored. This could involve using a weaker acid, a lower temperature, or a shorter reaction time. Careful monitoring of the reaction is essential to achieve selective deprotection.

## Quantitative Data Summary

Parameter	Value	Reference(s)
Physical Appearance	White to pale yellow powder/crystalline powder	[1][2][9]
Molecular Formula	C <sub>10</sub> H <sub>19</sub> NO <sub>3</sub>	[9]
Molecular Weight	201.26 g/mol	[9]
Melting Point	34-40 °C	[1][2]
Boiling Point	292.3 °C at 760 mmHg	[1][2]
Flash Point	110 °C	[1][2]
Solubility	Soluble in methanol	[1][2][9][10]
Storage Temperature	Room temperature or 0-8 °C	[4][5]

## Experimental Protocols

### Enzymatic Synthesis of (S)-1-Boc-3-hydroxypiperidine

This protocol describes the asymmetric reduction of N-Boc-piperidin-3-one to **(S)-1-Boc-3-hydroxypiperidine** using a ketoreductase (KRED) enzyme.

Materials:

- N-Boc-piperidin-3-one
- Ketoreductase (KRED)
- NADH or NADPH as a cofactor
- A cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
- Phosphate buffer (pH 7.0)
- Ethyl acetate
- n-Hexane
- Anhydrous sodium sulfate

Procedure:

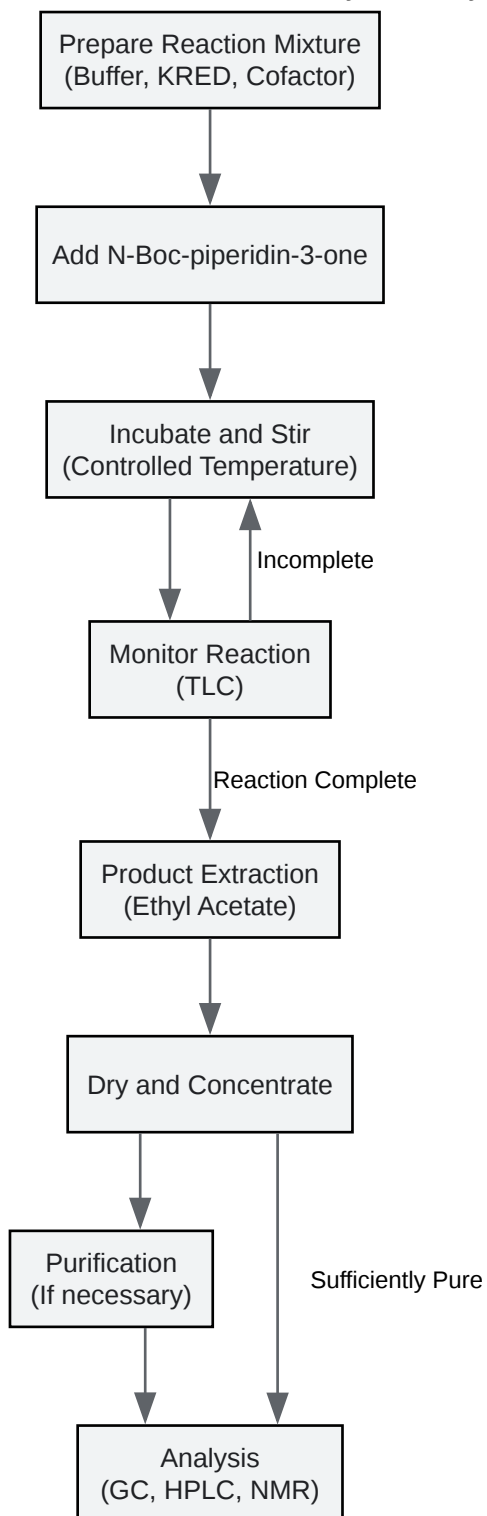
- Prepare a reaction mixture in a suitable vessel containing phosphate buffer (pH 7.0).
- Add the KRED enzyme, NADH or NADPH, and the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
- Dissolve N-Boc-piperidin-3-one in a minimal amount of a suitable organic solvent (e.g., ethanol or isopropanol) and add it to the reaction mixture.
- Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C).
- Monitor the progress of the reaction by TLC using a mobile phase of ethyl acetate and n-hexane (e.g., 1:1 ratio).
- Once the reaction is complete, extract the product from the aqueous phase using an organic solvent like ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the product if necessary, for example by column chromatography.

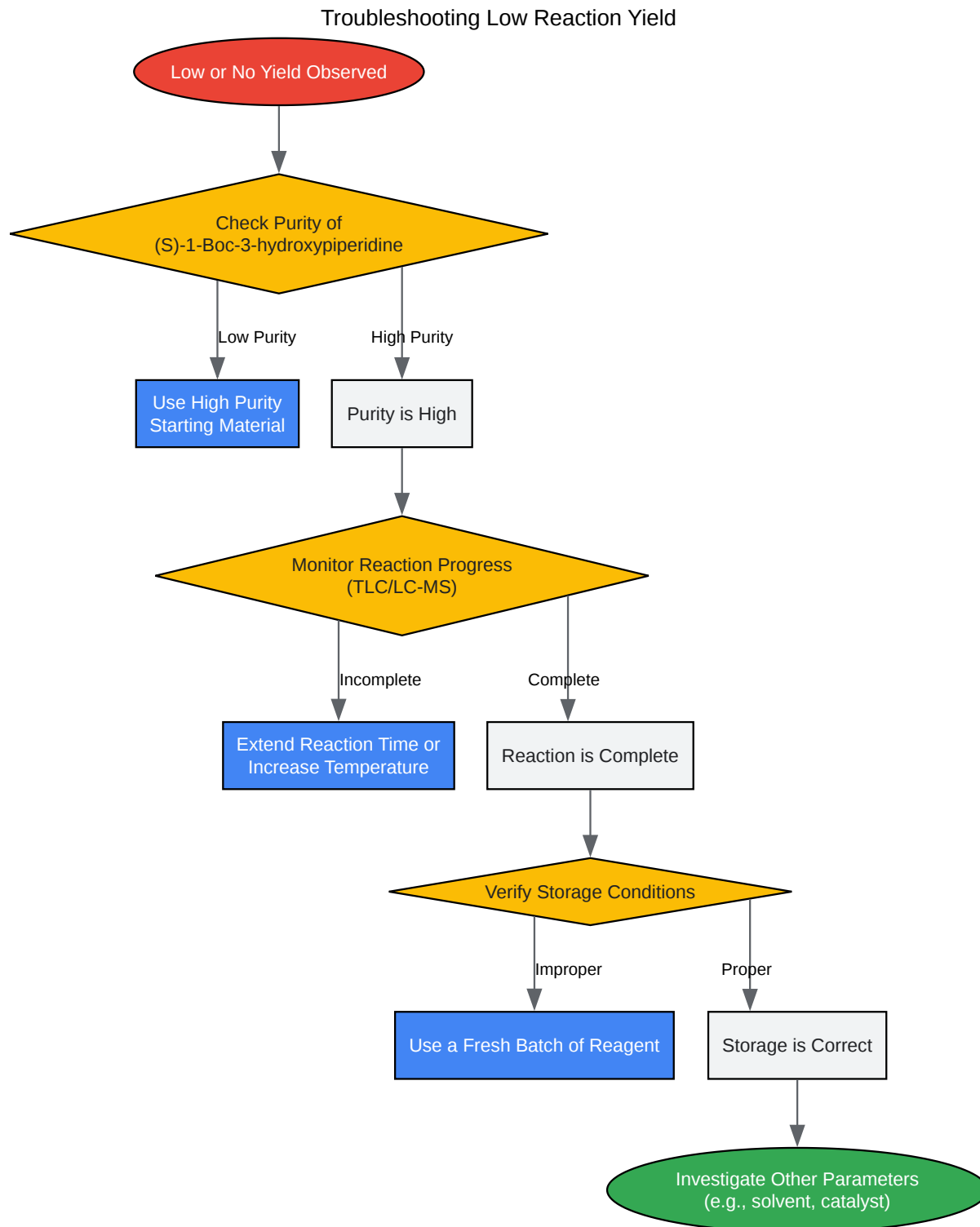
**Analysis:**

- The purity and identity of the product can be confirmed by Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
- The enantiomeric excess can be determined by chiral HPLC analysis.

**Visualizations**

## Experimental Workflow for Enzymatic Synthesis





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